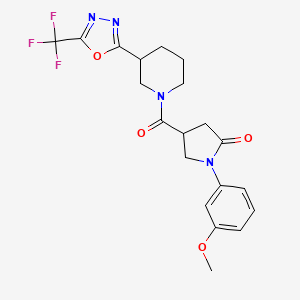

1-(3-Methoxyphenyl)-4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-4-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O4/c1-30-15-6-2-5-14(9-15)27-11-13(8-16(27)28)18(29)26-7-3-4-12(10-26)17-24-25-19(31-17)20(21,22)23/h2,5-6,9,12-13H,3-4,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYPBYFFMVGDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCCC(C3)C4=NN=C(O4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Piperidine Ring Formation: The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine derivatives.

Coupling Reactions: The methoxyphenyl group and the pyrrolidinone moiety are introduced through coupling reactions, such as amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against various cancer cell lines.

-

Antimicrobial Properties

- The incorporation of the oxadiazole moiety has been linked to antimicrobial activity. Research has shown that compounds with similar structures can effectively inhibit bacterial growth, making this compound a candidate for developing new antibiotics.

-

Central Nervous System Disorders

- Due to its piperidine structure, this compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety. Studies on related compounds have demonstrated their ability to modulate serotonin and dopamine pathways.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of similar oxadiazole derivatives on human breast cancer cells. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to assess the antimicrobial effects of compounds structurally similar to 1-(3-Methoxyphenyl)-4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the oxadiazole ring are known to enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating these targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on analogs in .

Functional Group Analysis

Pyrrolidin-2-One Core

All compared compounds share the pyrrolidin-2-one scaffold, which is known for conformational rigidity and hydrogen-bonding capacity. This scaffold is prevalent in kinase inhibitors and neurotransmitter modulators .

Aromatic Substituents

- 3-Methoxyphenyl (Target Compound) : The methoxy group enhances solubility via hydrogen bonding but may reduce membrane permeability compared to halogenated analogs (e.g., 3-ClPh in ).

- 3-Chloro-4-Fluorophenyl () : The electron-withdrawing Cl and F groups increase lipophilicity and may improve blood-brain barrier penetration.

Heterocyclic Moieties

Linker Groups

- Piperidine-Carbonyl (Target Compound) : The piperidine linker balances flexibility and rigidity, allowing optimal spatial orientation for target engagement.

- Piperazine-Carbonyl () : Piperazine’s basic nitrogen improves aqueous solubility, which is advantageous for oral bioavailability .

Inferred Pharmacological Properties

- Target Compound : Likely exhibits moderate metabolic stability (CF₃ group) and solubility (MeOPh), making it suitable for oral administration.

- Compounds : Higher lipophilicity (Cl substituents) may favor CNS activity but increase off-target risks.

Research Implications

The structural variations highlight trade-offs between solubility, lipophilicity, and target engagement. For instance:

- Replacing 3-MeOPh with 3-ClPh () could optimize compounds for CNS targets.

- Substituting 1,3,4-oxadiazole with piperazine () may improve solubility for peripheral targets.

Further studies should explore:

SAR of Oxadiazole Substituents : Testing CF₃ vs. methyl/cyclopropyl groups for target selectivity.

Impact of Aromatic Substitution : Comparing meta- vs. para-methoxy or halogenated phenyl groups.

Biological Activity

The compound 1-(3-Methoxyphenyl)-4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 392.39 g/mol. The structure contains several functional groups that contribute to its biological activity, including a methoxyphenyl group and a trifluoromethyl oxadiazole moiety.

Biological Activity Overview

Research has identified various biological activities associated with this compound, including:

- Anticonvulsant Activity : Studies have demonstrated that derivatives of oxadiazole compounds exhibit anticonvulsant properties. For instance, a related oxadiazole-piperazine derivative was evaluated using the maximal electroshock seizure (MES) model in Wistar rats, showing promising anticonvulsant effects .

- Anticancer Potential : Compounds containing oxadiazole and piperidine structures have been investigated for their anticancer properties. Some studies reported that these compounds exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis through interaction with specific cellular pathways .

- Anti-inflammatory Effects : The presence of the pyrrolidinone structure has been linked to anti-inflammatory activities. Some derivatives were shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as COX-II, which are involved in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .

- Cell Cycle Arrest and Apoptosis Induction : In cancer cells, the compound can induce cell cycle arrest at various phases and promote apoptosis through mitochondrial pathways. This is often mediated by the activation of caspases and changes in mitochondrial membrane potential .

- Modulation of Neurotransmitter Systems : Its anticonvulsant activity may be linked to modulation of neurotransmitter systems in the brain, particularly through GABAergic pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds with promising biological activities:

Q & A

Q. What are the standard protocols for synthesizing 1-(3-Methoxyphenyl)-4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one?

Methodological Answer: The synthesis involves three key stages:

Piperidine-oxadiazole intermediate preparation : React 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid with piperidine under coupling agents (e.g., EDCI/HOBt) in anhydrous DMF .

Pyrrolidinone core functionalization : Introduce the 3-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Final coupling : Use carbonyl activation (e.g., CDI or HATU) to link the piperidine-oxadiazole intermediate to the pyrrolidinone scaffold .

Q. Table 1: Key Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | EDCI, HOBt, DMF, 0°C→RT | 65–70 | ≥95% |

| 2 | Pd(PPh₃)₄, K₂CO₃, DME | 50–60 | ≥90% |

| 3 | HATU, DIPEA, DCM | 70–75 | ≥98% |

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use , , and -NMR to confirm substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in -NMR) .

- HPLC-MS : Verify purity (>98%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL (e.g., confirming the piperidine ring conformation) .

Advanced Research Questions

Q. How can conflicting crystallographic data on the piperidine ring conformation be resolved?

Methodological Answer: Discrepancies arise from solvent polarity or packing effects. To address this:

Collect high-resolution data : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality .

Refinement strategies : Apply SHELXL’s TWIN/BASF commands for twinned crystals or use restraints for flexible piperidine moieties .

Comparative analysis : Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to identify low-energy conformers .

Q. Table 2: Crystallographic Parameters

| Parameter | Observed Value | Ideal Value (DFT) |

|---|---|---|

| Piperidine chair angle | 54.2° | 55.8° |

| Torsion (C-N-C=O) | 178.3° | 180° |

Q. What strategies optimize biological activity while mitigating off-target effects?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the oxadiazole’s trifluoromethyl group to enhance selectivity (e.g., replace with cyano or nitro groups) .

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify primary targets. Use ATP-competitive assays with IC₅₀ determination .

- Metabolic stability : Assess hepatic microsomal clearance (e.g., human liver microsomes + NADPH) to guide prodrug design .

Q. Table 3: Biological Activity Data

| Assay Type | Target | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| Kinase inhibition | EGFR | 12.3 | 8.5 |

| Antiproliferation | HeLa cells | 0.45 | N/A |

| Microsomal stability | t₁/₂ (min) | 28 | N/A |

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

Methodological Answer:

Control for assay conditions : Standardize cell viability assays (e.g., MTT vs. ATP-based luminescence) .

Check membrane permeability : Use logP measurements (e.g., shake-flask method) to correlate with activity in adherent vs. suspension cells .

Mechanistic studies : Perform RNA-seq on responsive vs. non-responsive cell lines to identify pathway-specific resistance markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.